

molecular structure of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Chlorobenzonitrile	
Cat. No.:	B047944	Get Quote

An In-depth Technical Guide to the Molecular Structure of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of 2-Chlorobenzonitrile (CAS No. 873-32-5). It is an essential organic intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document includes detailed spectroscopic data, established synthesis protocols, and methodologies for its characterization, designed to support research and development activities.

Molecular Identity and Structure

2-Chlorobenzonitrile, also known as o-chlorobenzonitrile, is an aromatic organic compound. [3] Its structure consists of a benzene ring substituted with a chlorine atom and a nitrile group at adjacent positions.

Caption: Molecular Structure of **2-Chlorobenzonitrile**.

Table 1: Molecular Identifiers

Identifier	Value
IUPAC Name	2-chlorobenzonitrile[4]
CAS Number	873-32-5[2]
Molecular Formula	C7H4CIN[2]
Molecular Weight	137.57 g/mol [2]
SMILES	C1=CC=C(C(=C1)C#N)CI[3]
InChI	InChI=1S/C7H4CIN/c8-7-4-2-1-3-6(7)5-9/h1- 4H[4]

Physicochemical Properties

2-Chlorobenzonitrile is a white to light yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but shows good solubility in various organic solvents such as ethanol, ether, and chloroform.[2]

Table 2: Physicochemical Data for 2-Chlorobenzonitrile

Property	Value
Appearance	White to light yellow crystalline solid[2]
Melting Point	43-46 °C[2]
Boiling Point	232 °C[2]
Density	~1.18 g/cm³[2]
Solubility in Water	~1 g/L[2]
Solubility (Organic)	Soluble in ether, ethanol, tetrahydrofuran[2]
Flash Point	108 °C[5]

Spectroscopic Data

The structural elucidation of **2-Chlorobenzonitrile** is confirmed through various spectroscopic techniques.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of **2-Chlorobenzonitrile** shows a prominent molecular ion peak corresponding to its molecular weight.

Table 3: Key Mass Spectrometry Peaks (EI-MS)

m/z	Interpretation
137	[M]+, Molecular ion[4]
139	[M+2] ⁺ , Isotope peak due to ³⁷ Cl[4]
102	[M-CI]+, Loss of chlorine radical[4]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chlorobenzonitrile** displays characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3080	C-H Stretch	Aromatic C-H
~2225	C≡N Stretch	Nitrile
~1580, ~1470	C=C Stretch	Aromatic Ring
~750	C-Cl Stretch	Aryl Halide

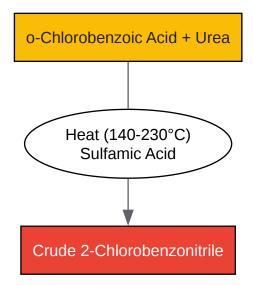
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 5: Predicted ¹H NMR Spectral Data (CDCl₃)

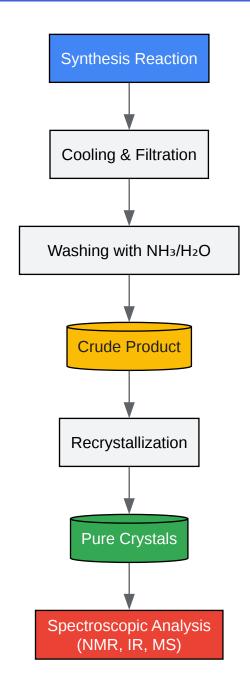
Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.40 - 7.75	Multiplet	4H	Aromatic Protons

Table 6: Predicted ¹³C NMR Spectral Data (CDCl₃)


Chemical Shift (δ, ppm)	Assignment
~135	Aromatic C-H
~134	Aromatic C-H
~133	Aromatic C-Cl
~130	Aromatic C-H
~127	Aromatic C-H
~117	Nitrile (C≡N)
~114	Aromatic C-CN

Synthesis and Purification Synthesis Pathways

Two primary methods for the synthesis of **2-Chlorobenzonitrile** are commonly cited in the literature.


- From o-Chlorobenzoic Acid and Urea: This method involves heating o-chlorobenzoic acid with urea, typically in the presence of sulfamic acid. The reaction proceeds vigorously at elevated temperatures (140°C to 230°C) to yield the nitrile.[6]
- Ammoxidation of 2-Chlorotoluene: This is a key industrial route where 2-chlorotoluene undergoes a catalytic reaction with ammonia and oxygen (from air) in a fluidized bed reactor.
 [3] Vanadium-based catalysts are often employed for this one-step synthesis.[7][8]

Synthesis from o-Chlorobenzoic Acid.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]
- 3. 2-Chlorobenzonitrile Wikipedia [en.wikipedia.org]
- 4. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzonitrile(873-32-5) IR Spectrum [chemicalbook.com]
- 6. 2-Chlorobenzonitrile synthesis chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [molecular structure of 2-Chlorobenzonitrile].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047944#molecular-structure-of-2-chlorobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com